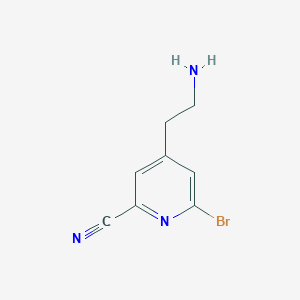
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an aminoethyl group, a bromine atom, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Bromination: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Aminoethylation: The brominated pyridine is then reacted with ethylenediamine to introduce the aminoethyl group.
Cyanation: Finally, the compound is subjected to cyanation using reagents such as sodium cyanide or copper(I) cyanide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminoethyl group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction: Products include imines and secondary amines.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carbonitrile group.
Dopamine: Contains a catechol group and is a well-known neurotransmitter with a similar aminoethyl side chain.
Uniqueness
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group, bromine atom, and carbonitrile group makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C8H8BrN3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8BrN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2 |
Clé InChI |
IOFJWAHQECRDBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















